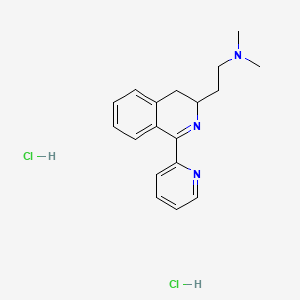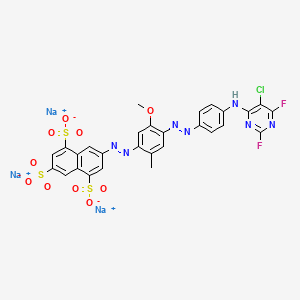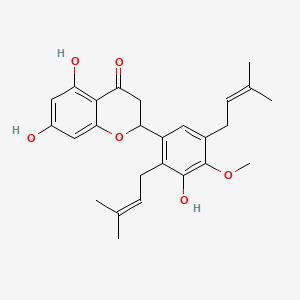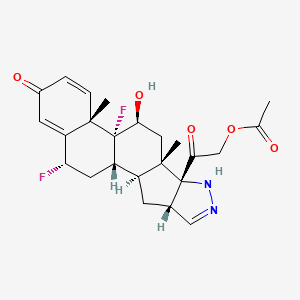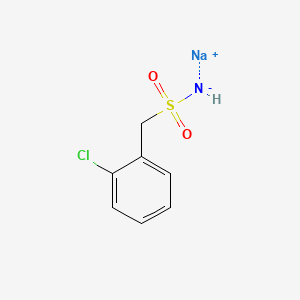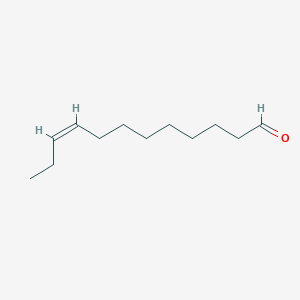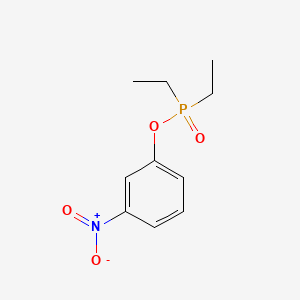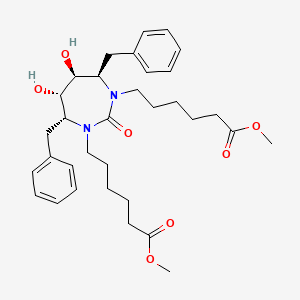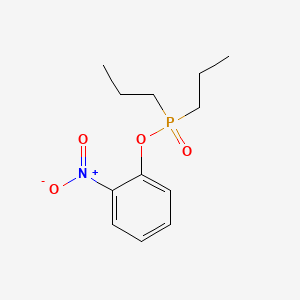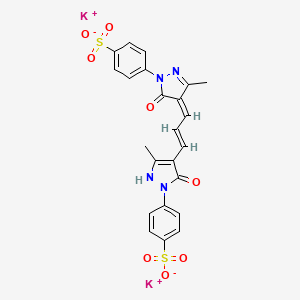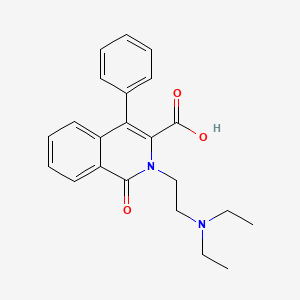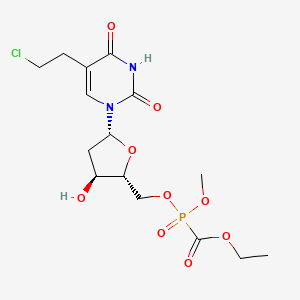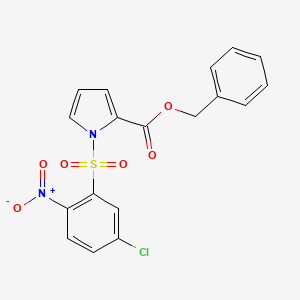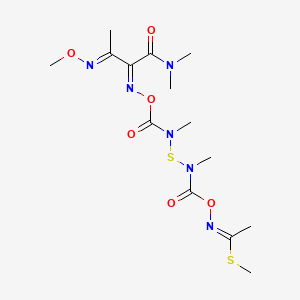
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, carbonyl compounds, and thioesters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester has numerous applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester can be compared with other similar compounds, such as:
Methomyl: A widely used insecticide with a similar structure but different functional groups and applications.
Oxamyl: Another insecticide with structural similarities but distinct chemical properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications .
特性
CAS番号 |
90293-52-0 |
|---|---|
分子式 |
C14H24N6O6S2 |
分子量 |
436.5 g/mol |
IUPAC名 |
methyl (1E)-N-[[[(Z)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C14H24N6O6S2/c1-9(15-24-7)11(12(21)18(3)4)17-26-14(23)20(6)28-19(5)13(22)25-16-10(2)27-8/h1-8H3/b15-9+,16-10+,17-11- |
InChIキー |
VPODUOCTCVOBIL-RKHXWDKZSA-N |
異性体SMILES |
C/C(=N\OC)/C(=N/OC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC)/C(=O)N(C)C |
正規SMILES |
CC(=NOC)C(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


